molecular formula C12H15NO2 B039249 Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]-, methyl ester (9CI) CAS No. 119111-70-5

Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]-, methyl ester (9CI)

Cat. No.: B039249
CAS No.: 119111-70-5
M. Wt: 205.25 g/mol
InChI Key: IGNWLQZHVDDKEM-UHFFFAOYSA-N
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Description

Methyl 1-(benzylamino)cyclopropanecarboxylate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is a derivative of cyclopropanecarboxylate, featuring a benzylamino group attached to the cyclopropane ring. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(benzylamino)cyclopropanecarboxylate typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another common method is the alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These methods provide a range of conditions and reagents that can be optimized for yield and purity.

Industrial Production Methods

Industrial production of methyl 1-(benzylamino)cyclopropanecarboxylate often involves the use of cyclopropylamine intermediates. One method includes the bromination, cyanidation, cyclization, amidation, and Hofmann rearrangement degradation of 1,3-propanediol . This method is advantageous due to its simplicity and the availability of starting materials, although it requires careful handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(benzylamino)cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.

    Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of amines or alcohols.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, ylides, carbene intermediates, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product and reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Methyl 1-(benzylamino)cyclopropanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 1-(benzylamino)cyclopropanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, as a plant growth regulator, it acts as an agonist of ethylene response in plants, triggering enhanced ethylene-related responses such as restrained root elongation and accelerated ripening of postharvest fruits . The compound’s structure allows it to bind to ethylene receptors, mimicking the natural hormone’s effects.

Comparison with Similar Compounds

Methyl 1-(benzylamino)cyclopropanecarboxylate can be compared with other similar compounds, such as:

The uniqueness of methyl 1-(benzylamino)cyclopropanecarboxylate lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound for research and industry.

Properties

CAS No.

119111-70-5

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 1-(benzylamino)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-11(14)12(7-8-12)13-9-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3

InChI Key

IGNWLQZHVDDKEM-UHFFFAOYSA-N

SMILES

COC(=O)C1(CC1)NCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1(CC1)NCC2=CC=CC=C2

Synonyms

Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]-, methyl ester (9CI)

Origin of Product

United States

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